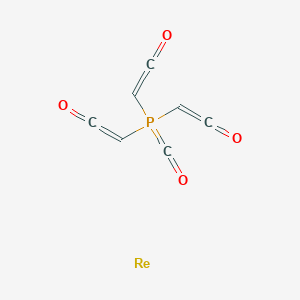
Rhenium, tetracarbonyl(trimethylphosphine)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhenium, tetracarbonyl(trimethylphosphine)- is a coordination compound featuring rhenium as the central metal atom, coordinated to four carbonyl (CO) ligands and one trimethylphosphine (PMe₃) ligand. This compound is part of a broader class of rhenium carbonyl complexes, which are known for their unique photophysical properties and applications in various fields, including catalysis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rhenium, tetracarbonyl(trimethylphosphine)- typically involves the reaction of rhenium pentacarbonyl chloride (Re(CO)₅Cl) with trimethylphosphine (PMe₃) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the substitution of one carbonyl ligand with the trimethylphosphine ligand .
Industrial Production Methods
While specific industrial production methods for rhenium, tetracarbonyl(trimethylphosphine)- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Rhenium, tetracarbonyl(trimethylphosphine)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhenium, often resulting in the formation of rhenium oxides or other oxygen-containing species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state rhenium complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides for oxidation reactions, reducing agents like hydrogen or hydrides for reduction reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield rhenium oxides, while substitution reactions can produce a wide range of rhenium complexes with different ligands .
Aplicaciones Científicas De Investigación
Rhenium, tetracarbonyl(trimethylphosphine)- has several scientific research applications, including:
Medicinal Chemistry: Rhenium complexes, including rhenium, tetracarbonyl(trimethylphosphine)-, are being explored for their potential as anticancer agents due to their ability to selectively target cancer cells.
Photophysical Studies: The unique photophysical properties of rhenium carbonyl complexes make them useful in studies related to luminescence and photochemistry.
Mecanismo De Acción
The mechanism by which rhenium, tetracarbonyl(trimethylphosphine)- exerts its effects varies depending on the application. In catalysis, the compound acts as a Lewis acid, facilitating various organic transformations. In medicinal chemistry, the compound’s mechanism involves the interaction with cellular components, leading to the selective targeting and destruction of cancer cells. The molecular targets and pathways involved include DNA binding and disruption of cellular redox balance .
Comparación Con Compuestos Similares
Similar Compounds
Rhenium tricarbonyl complexes: These compounds have three carbonyl ligands and exhibit similar photophysical properties but may have different reactivity and applications.
Rhenium pentacarbonyl chloride: This compound has five carbonyl ligands and is often used as a precursor in the synthesis of other rhenium carbonyl complexes.
Uniqueness
Rhenium, tetracarbonyl(trimethylphosphine)- is unique due to the presence of the trimethylphosphine ligand, which alters its electronic and steric properties compared to other rhenium carbonyl complexes. This uniqueness makes it particularly useful in specific catalytic and medicinal applications .
Propiedades
Número CAS |
101697-76-1 |
|---|---|
Fórmula molecular |
C7H3O4PRe |
Peso molecular |
368.28 g/mol |
InChI |
InChI=1S/C7H3O4P.Re/c8-1-4-12(7-11,5-2-9)6-3-10;/h4-6H; |
Clave InChI |
SLBOMLCBGCRUHC-UHFFFAOYSA-N |
SMILES canónico |
C(=C=O)P(=C=O)(C=C=O)C=C=O.[Re] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


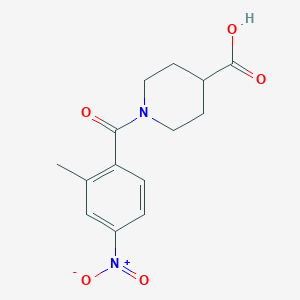
![1-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078386.png)
![Methyl 4-[2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14078392.png)
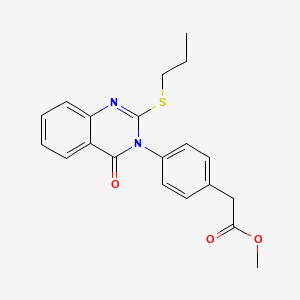
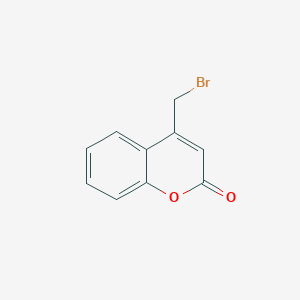
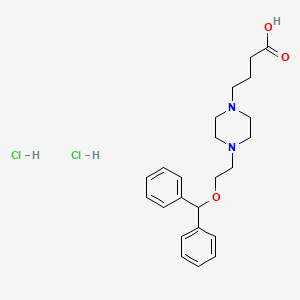
![4-Bromo-7-methoxy-3h-spiro[benzofuran-2,1'-cyclopentane]](/img/structure/B14078417.png)
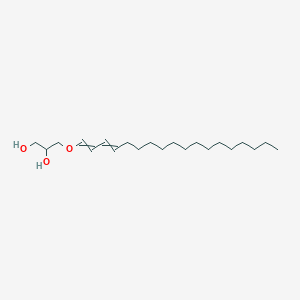
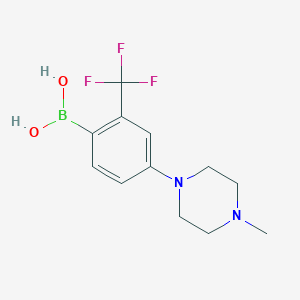
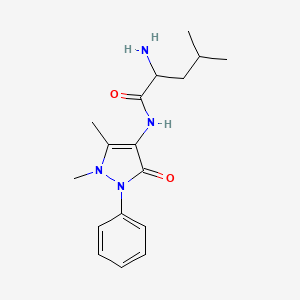
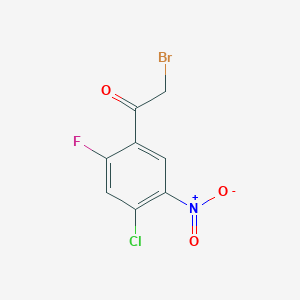
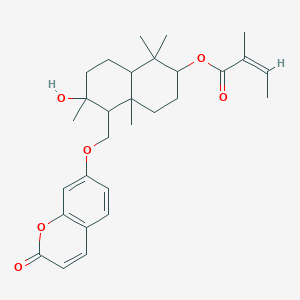
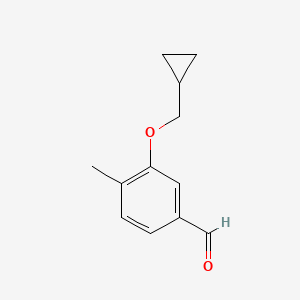
![methyl 2-[[2-[[2-[[3-[[2-[[2-[[1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14078482.png)
